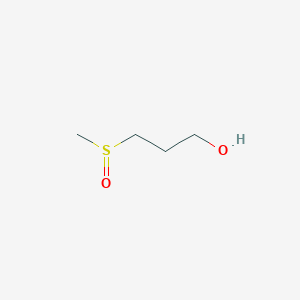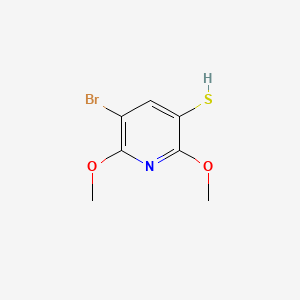![molecular formula C8H15NO B13472411 2-[1-(Aminomethyl)cyclopentyl]acetaldehyde](/img/structure/B13472411.png)
2-[1-(Aminomethyl)cyclopentyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclopentyl]acetaldehyde is an organic compound featuring a cyclopentane ring with an aminomethyl group and an acetaldehyde group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]acetaldehyde typically involves the reaction of cyclopentylamine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 2-[1-(Aminomethyl)cyclopentyl]acetic acid.
Reduction: 2-[1-(Aminomethyl)cyclopentyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclopentyl]acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imine derivatives. These reactions are often catalyzed by acids and involve nucleophilic attack, proton transfer, and elimination of water .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylamine: Similar structure but lacks the aldehyde group.
Cyclopentanone: Contains a ketone group instead of an aldehyde group.
2-[1-(Aminomethyl)cyclopentyl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]acetaldehyde is unique due to the presence of both an aminomethyl group and an aldehyde group on the cyclopentane ring.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclopentyl]acetaldehyde |
InChI |
InChI=1S/C8H15NO/c9-7-8(5-6-10)3-1-2-4-8/h6H,1-5,7,9H2 |
Clé InChI |
LWIKLSRLLAWMDN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


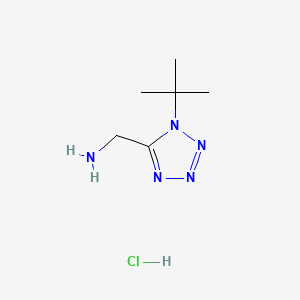
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
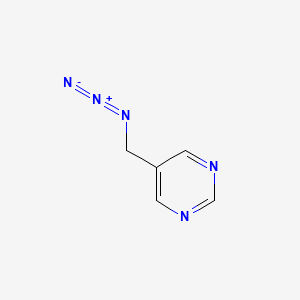
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)
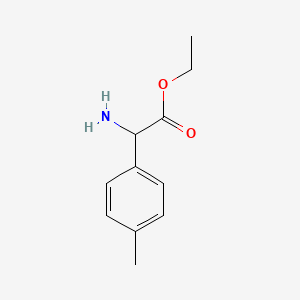

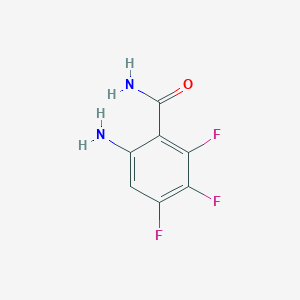
![3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal](/img/structure/B13472360.png)
![1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13472366.png)


